5-Chloro-4-fluoro-2-iodoaniline chemical properties
5-Chloro-4-fluoro-2-iodoaniline chemical properties
An In-depth Technical Guide to 5-Chloro-4-fluoro-2-iodoaniline: Properties, Synthesis, and Applications in Drug Discovery
Introduction
5-Chloro-4-fluoro-2-iodoaniline is a halogenated aniline derivative that has emerged as a significant building block in the landscape of medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring three distinct halogen atoms (Chlorine, Fluorine, and Iodine) and an amino group on a benzene ring, provides a versatile platform for the construction of complex molecular architectures. This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its utility in the discovery of targeted therapeutics.
The strategic placement of the substituents allows for remarkable regioselectivity in chemical transformations. The iodine atom, in particular, serves as a reactive handle for palladium-catalyzed cross-coupling reactions, while the chlorine and fluorine atoms modulate the electronic properties and metabolic stability of derivative compounds.[1] The aniline moiety itself is a common pharmacophore in numerous FDA-approved drugs, particularly in the class of kinase inhibitors, where it often forms critical hydrogen bond interactions within the ATP-binding pocket of the target enzyme.[2] This document will delve into the causality behind experimental choices and provide field-proven insights into harnessing the potential of this valuable synthetic intermediate.
Section 1: Physicochemical and Spectroscopic Properties
The fundamental physical and chemical properties of 5-Chloro-4-fluoro-2-iodoaniline are crucial for its handling, storage, and application in synthesis.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 852569-38-1 | [3][4] |
| Molecular Formula | C₆H₄ClFIN | [3][5] |
| Molecular Weight | 271.46 g/mol | [3][5] |
| Appearance | Solid | [3] |
| Purity | Typically ≥95% | [3] |
| Storage | 2-8°C, Keep in dark place, sealed in dry | [3] |
| InChI Key | RTKFGFUTNPBWIA-UHFFFAOYSA-N | [3] |
Molecular Structure
The structure of 5-Chloro-4-fluoro-2-iodoaniline is foundational to its reactivity. The positions of the substituents create a unique electronic and steric environment.
Caption: Figure 1: Structure of 5-Chloro-4-fluoro-2-iodoaniline
Spectroscopic Profile (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. Each signal would appear as a doublet of doublets due to coupling with the adjacent fluorine atom and meta-coupling with the other proton. The amine (-NH₂) protons would likely appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum would display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon atoms bonded to fluorine will exhibit characteristic C-F coupling.
-
¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, appearing as a doublet of doublets due to coupling with the two ortho protons.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) at m/z 271, corresponding to the molecular weight. The isotopic pattern would be characteristic of a molecule containing one chlorine atom (M+2 peak with ~33% the intensity of the M+ peak).
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Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic N-H stretching bands for the primary amine group (typically around 3300-3500 cm⁻¹), C-N stretching, and various C-H and C-C aromatic vibrations. Absorptions corresponding to C-X (halogen) bonds would be observed in the fingerprint region.
Section 2: Synthesis and Reactivity
Proposed Synthesis Workflow
A plausible and efficient synthesis of 5-Chloro-4-fluoro-2-iodoaniline involves a two-step process starting from the commercially available 5-Chloro-4-fluoro-2-nitroaniline (CAS 104222-34-6).[9][10] This approach first introduces the iodine via a Sandmeyer-type reaction, followed by the reduction of the nitro group to the target aniline.
Caption: Figure 2: Proposed Synthetic Pathway
General Experimental Protocol: Synthesis
Objective: To synthesize 5-Chloro-4-fluoro-2-iodoaniline from 5-Chloro-4-fluoro-2-nitroaniline.
Pillar of Trustworthiness: This protocol incorporates standard, well-established organic chemistry transformations (diazotization, Sandmeyer iodination, and nitro group reduction) that are highly reproducible.[11]
Step 1: Diazotization and Iodination of 5-Chloro-4-fluoro-2-nitroaniline
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Suspend 5-Chloro-4-fluoro-2-nitroaniline in an aqueous acidic solution (e.g., sulfuric acid) and cool the mixture to 0-5°C in an ice bath with vigorous stirring.
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Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5°C. The progress of the diazotization can be monitored using starch-iodide paper.
-
Once the diazotization is complete, slowly add a solution of potassium iodide (KI) in water to the cold diazonium salt solution.
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Allow the reaction mixture to warm to room temperature and stir for several hours. The formation of a precipitate (1-Chloro-2-fluoro-5-iodo-4-nitrobenzene) indicates product formation.
-
Collect the solid product by filtration, wash with cold water and sodium thiosulfate solution (to remove excess iodine), and dry under vacuum.
Step 2: Reduction of the Nitro Group
-
Dissolve the crude 1-Chloro-2-fluoro-5-iodo-4-nitrobenzene from Step 1 in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent, such as iron powder (Fe) with a catalytic amount of acetic acid, or tin(II) chloride (SnCl₂) in concentrated HCl.[11]
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture and filter off the solid catalyst (e.g., iron salts).
-
Neutralize the filtrate with a base (e.g., NaOH or NaHCO₃) and extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude 5-Chloro-4-fluoro-2-iodoaniline by column chromatography or recrystallization to yield the final product.
Chemical Reactivity
The utility of 5-Chloro-4-fluoro-2-iodoaniline stems from the differential reactivity of its functional groups.
Caption: Figure 3: Reactivity Hotspots
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Iodine (Position 2): This is the most reactive site for transformations. As an excellent leaving group, it readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds.[1] This regioselectivity is a key advantage in synthetic design.
-
Amine (Position 1): The amino group can be readily acylated, alkylated, or converted into other functional groups via diazotization, providing a secondary site for molecular elaboration.
-
Chlorine (Position 5): The chlorine atom is significantly less reactive in cross-coupling reactions compared to iodine, allowing for selective functionalization at the 2-position. It can, however, participate in nucleophilic aromatic substitution (SₙAr) reactions under more forcing conditions.
-
Fluorine (Position 4): The fluorine atom is generally unreactive under typical cross-coupling or SₙAr conditions. Its primary role is electronic modulation, as its strong electron-withdrawing nature influences the acidity of the amine and the reactivity of the ring. It is also often incorporated into drug candidates to improve metabolic stability and binding affinity.
Section 3: Applications in Drug Discovery
Halogenated compounds are prevalent in pharmaceuticals, with over 250 FDA-approved drugs containing chlorine.[12][13] 5-Chloro-4-fluoro-2-iodoaniline is a prime example of a building block designed for modern drug discovery campaigns, particularly in oncology.
Scaffold for Kinase Inhibitors
The aniline scaffold is a privileged structure in the design of kinase inhibitors. Dysregulation of protein kinases is a hallmark of many cancers, making them a major therapeutic target.[2] This building block can serve as the starting point for inhibitors that target critical signaling pathways, such as the MAPK/ERK pathway.
Caption: Figure 4: Simplified MAPK/ERK Pathway Intervention
Expert Insight: In the synthesis of a hypothetical RAF inhibitor, the iodo group of 5-Chloro-4-fluoro-2-iodoaniline would likely be replaced via a Suzuki coupling to introduce a core heterocyclic system. The aniline nitrogen would then be functionalized, for example, by forming an amide bond with another fragment designed to occupy a different part of the ATP-binding pocket. The chloro and fluoro groups would serve to optimize potency, selectivity, and pharmacokinetic properties.
Section 4: Safety and Handling
Proper handling of 5-Chloro-4-fluoro-2-iodoaniline is essential due to its hazardous properties.
Table 2: GHS Hazard Information
| Hazard Class | Code | Description | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3] |
| Skin Irritation | H315 | Causes skin irritation | [3] |
| Eye Irritation | H319 | Causes serious eye irritation | [3] |
| STOT - Single Exposure | H335 | May cause respiratory irritation | [3] |
| Pictogram | GHS07 | Exclamation Mark | [3] |
Protocol: Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use chemical safety goggles and/or a face shield.
-
Lab Coat: A standard laboratory coat is required.
-
-
Handling: Avoid creating dust. Use appropriate tools (spatulas) for transfer. Wash hands thoroughly after handling.[14]
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[14][15]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[16][17]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[14]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.[16]
-
-
Disposal: Dispose of waste material and containers at an approved waste disposal plant in accordance with local, state, and federal regulations.
Section 5: Quality Control and Analysis
Ensuring the purity of starting materials is a cornerstone of reproducible research.
Protocol: Purity Assessment by HPLC
Objective: To determine the purity of a sample of 5-Chloro-4-fluoro-2-iodoaniline.
-
System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid to improve peak shape). A typical gradient might run from 30% to 95% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile at approximately 1 mg/mL. Dilute as necessary.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Conclusion
5-Chloro-4-fluoro-2-iodoaniline is more than just a chemical; it is an enabling tool for innovation in drug discovery. Its well-defined reactivity, particularly the chemoselective functionalization of the iodo group, provides a reliable and efficient route to novel and complex molecules. For scientists engaged in the synthesis of targeted therapies, especially kinase inhibitors, this compound offers a strategic starting point for building libraries and optimizing lead candidates. A thorough understanding of its properties, safe handling procedures, and synthetic potential is paramount to leveraging its full capabilities in advancing pharmaceutical research.
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(Image is a placeholder for a chemical reaction diagram)
(Image is a placeholder for a chemical reaction diagram)